molecular formula C12H18ClN3O2 B13917508 4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide CAS No. 1415719-66-2

4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide

Cat. No.: B13917508
CAS No.: 1415719-66-2
M. Wt: 271.74 g/mol
InChI Key: GRCPYELUFNYDED-UHFFFAOYSA-N
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Description

4-amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide is an organic compound with the molecular formula C12H19Cl2N3O2. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide typically involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with N,N-diethylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-5-chloro-N,N-diethyl-2-methoxybenzamide
  • 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • Metoclopramide

Uniqueness

4-amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide is unique due to its specific structural features, such as the presence of both amino and chloro substituents on the benzene ring, as well as the diethylhydrazide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

1415719-66-2

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide

InChI

InChI=1S/C12H18ClN3O2/c1-4-16(5-2)15-12(17)8-6-9(13)10(14)7-11(8)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,17)

InChI Key

GRCPYELUFNYDED-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)NC(=O)C1=CC(=C(C=C1OC)N)Cl

Origin of Product

United States

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